

Photocatalytic Applications of Nickel Telluride Nanomaterials: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nickel telluride*

Cat. No.: *B1630438*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the photocatalytic applications of **nickel telluride** (NiTe) nanomaterials, including detailed experimental protocols and performance data. **Nickel telluride**, a transition metal chalcogenide, has garnered significant interest in the field of photocatalysis due to its unique electronic and optical properties, making it a promising candidate for environmental remediation, sustainable energy production, and chemical synthesis.

Application: Photocatalytic Degradation of Organic Pollutants

Nickel telluride nanomaterials have demonstrated significant potential in the degradation of persistent organic pollutants in wastewater. Their ability to generate reactive oxygen species (ROS) under light irradiation makes them effective catalysts for breaking down complex organic molecules into simpler, less harmful compounds.

Quantitative Data Summary

Photocatalyst	Target Pollutant	Catalyst Conc. (g/L)	Pollutant Conc. (mg/L)	Light Source	Degradation Efficiency (%)	Time (min)	Ref.
NiO Nanoparticles	Methylene Blue	Not specified	Not specified	Visible Light	98.7	Not specified	[1]
NiO Nanoparticles	Rhodamine B	Not specified	5	Visible Light	80.33	Not specified	
PANI@Ni TiO ₃ *	Rhodamine B	1	5	Visible Light	94	180	

Note: Data for nickel oxide and nickel titanate composites are provided as representative examples of nickel-based photocatalysts. Specific data for **nickel telluride** in Rhodamine B degradation is an active area of research.

Experimental Protocol: Photocatalytic Degradation of Rhodamine B

This protocol describes the evaluation of the photocatalytic activity of hydrothermally synthesized **nickel telluride** nanorods for the degradation of Rhodamine B (RhB) dye under visible light irradiation.

1. Materials and Reagents:

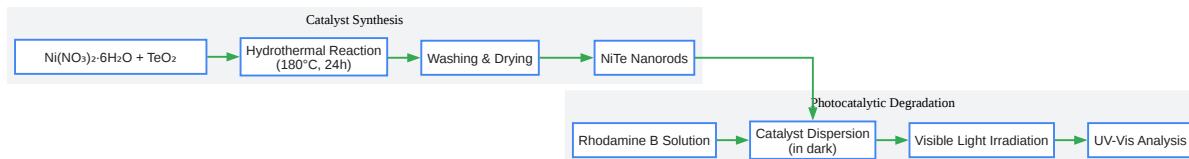
- Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
- Tellurium dioxide (TeO₂)
- Hydrazine hydrate (N₂H₄·H₂O)
- Sodium hydroxide (NaOH)
- Rhodamine B (C₂₈H₃₁ClN₂O₃)

- Deionized (DI) water

2. Synthesis of **Nickel Telluride** Nanorods (Hydrothermal Method):

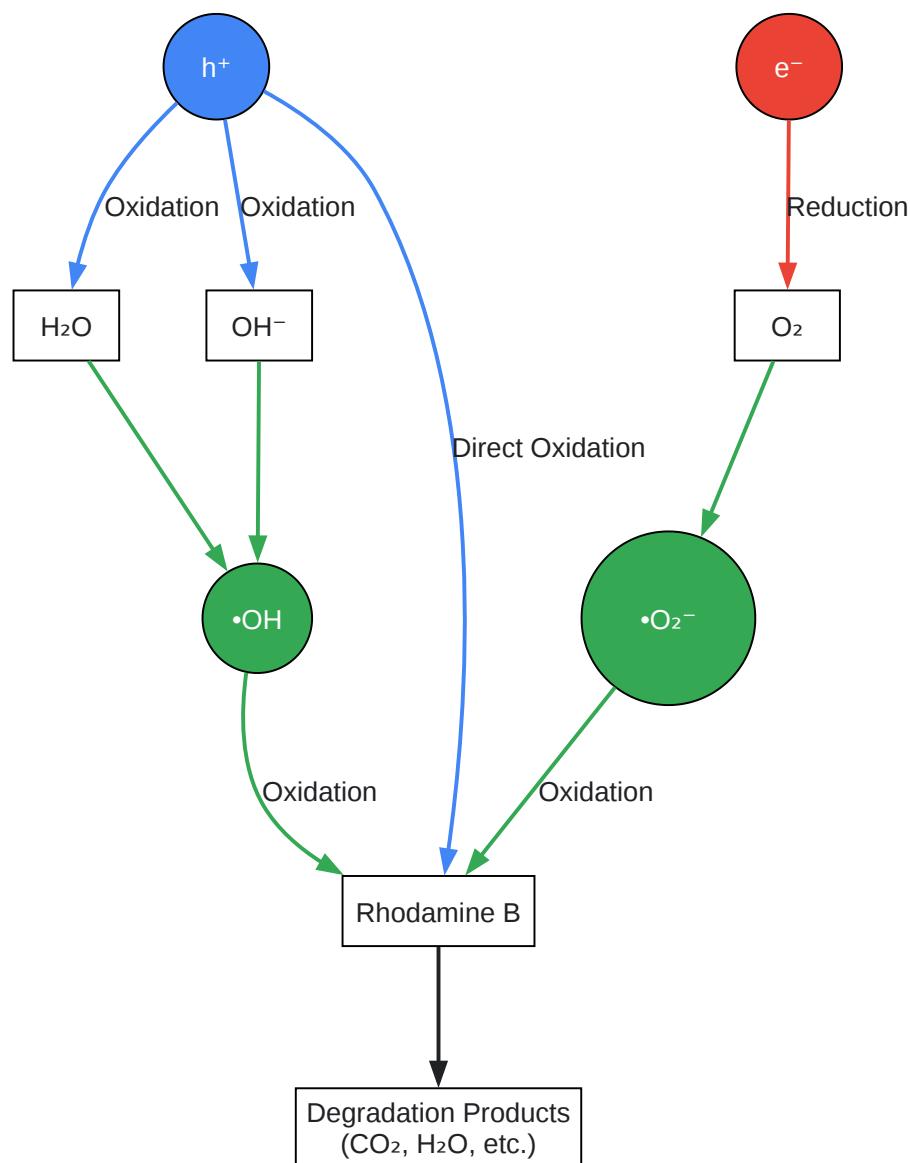
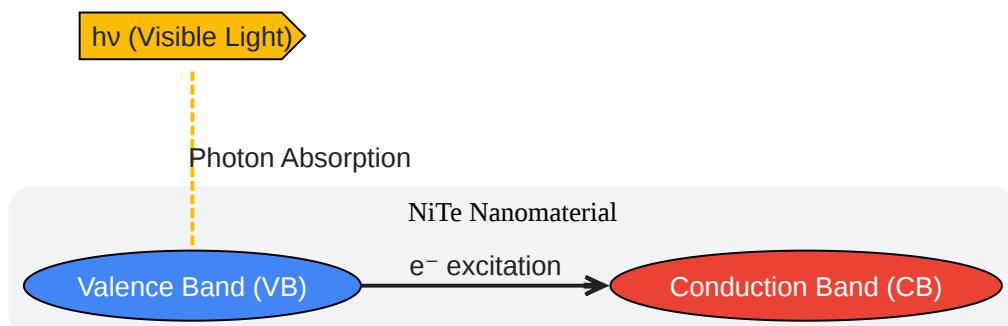
- Dissolve 1 mmol of $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ and 1 mmol of TeO_2 in 40 mL of DI water in a beaker with constant stirring.
- Add 10 mL of hydrazine hydrate to the solution to act as a reducing agent.
- Adjust the pH of the solution to 10 by adding a 2 M NaOH solution dropwise.
- Transfer the resulting solution to a 100 mL Teflon-lined stainless-steel autoclave.
- Seal the autoclave and heat it at 180°C for 24 hours.
- After the reaction, allow the autoclave to cool down to room temperature naturally.
- Collect the black precipitate by centrifugation, wash it several times with DI water and ethanol to remove any impurities.
- Dry the final product in a vacuum oven at 60°C for 12 hours.

3. Characterization of Nanomaterials:


- Characterize the crystal structure and phase purity using X-ray Diffraction (XRD).
- Analyze the morphology and size of the nanorods using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
- Determine the elemental composition and chemical states using X-ray Photoelectron Spectroscopy (XPS).
- Evaluate the light absorption properties using UV-Vis Diffuse Reflectance Spectroscopy (DRS).

4. Photocatalytic Activity Evaluation:

- Prepare a 10 mg/L stock solution of Rhodamine B in DI water.
- Disperse 50 mg of the synthesized **nickel telluride** nanorods into 100 mL of the RhB stock solution in a glass reactor.
- Stir the suspension in the dark for 30 minutes to reach adsorption-desorption equilibrium.
- Irradiate the suspension using a 300W Xenon lamp with a 420 nm cutoff filter to ensure visible light irradiation.
- Maintain a constant temperature of 25°C using a water bath.
- At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw 3 mL aliquots from the suspension.
- Centrifuge the aliquots to remove the photocatalyst particles.



- Analyze the concentration of Rhodamine B in the supernatant using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength (around 554 nm).
- Calculate the degradation efficiency using the formula: Degradation (%) = $[(C_0 - C_t) / C_0] \times 100$, where C_0 is the initial concentration and C_t is the concentration at time t.

Workflow and Mechanism

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and photocatalytic testing of NiTe nanorods.

[Click to download full resolution via product page](#)

Caption: Mechanism of photocatalytic degradation of organic dyes by NiTe nanomaterials.

Application: Photocatalytic Hydrogen Production

Nickel telluride nanomaterials are emerging as cost-effective photocatalysts for hydrogen (H_2) evolution from water splitting. They can absorb light energy to generate electron-hole pairs, where the electrons are utilized to reduce protons to H_2 .

Quantitative Data Summary

Photocatalyst	Sacrificial Agent	Light Source	H ₂ Evolution Rate (μmol g ⁻¹ h ⁻¹)	Ref.
Ni/NiTe ₂ Composite	Triethanolamine	Visible Light	2214.2	[2]
Ni-MOL-100*	Triethanolamine	Visible Light	Not specified	

Note: Data for a Nickel-based Metal-Organic Layer (MOL) is included to show the potential of engineered nickel-based materials.

Experimental Protocol: Photocatalytic Hydrogen Evolution

This protocol details the procedure for measuring the photocatalytic hydrogen evolution from a water/triethanolamine solution using a Ni/NiTe₂ composite catalyst.

1. Materials and Reagents:

- Synthesized Ni/NiTe₂ photocatalyst powder
- Triethanolamine (TEOA)
- Deionized (DI) water
- Argon (Ar) gas (high purity)

2. Synthesis of Ni/NiTe₂ Composite (Thermal Injection Method):

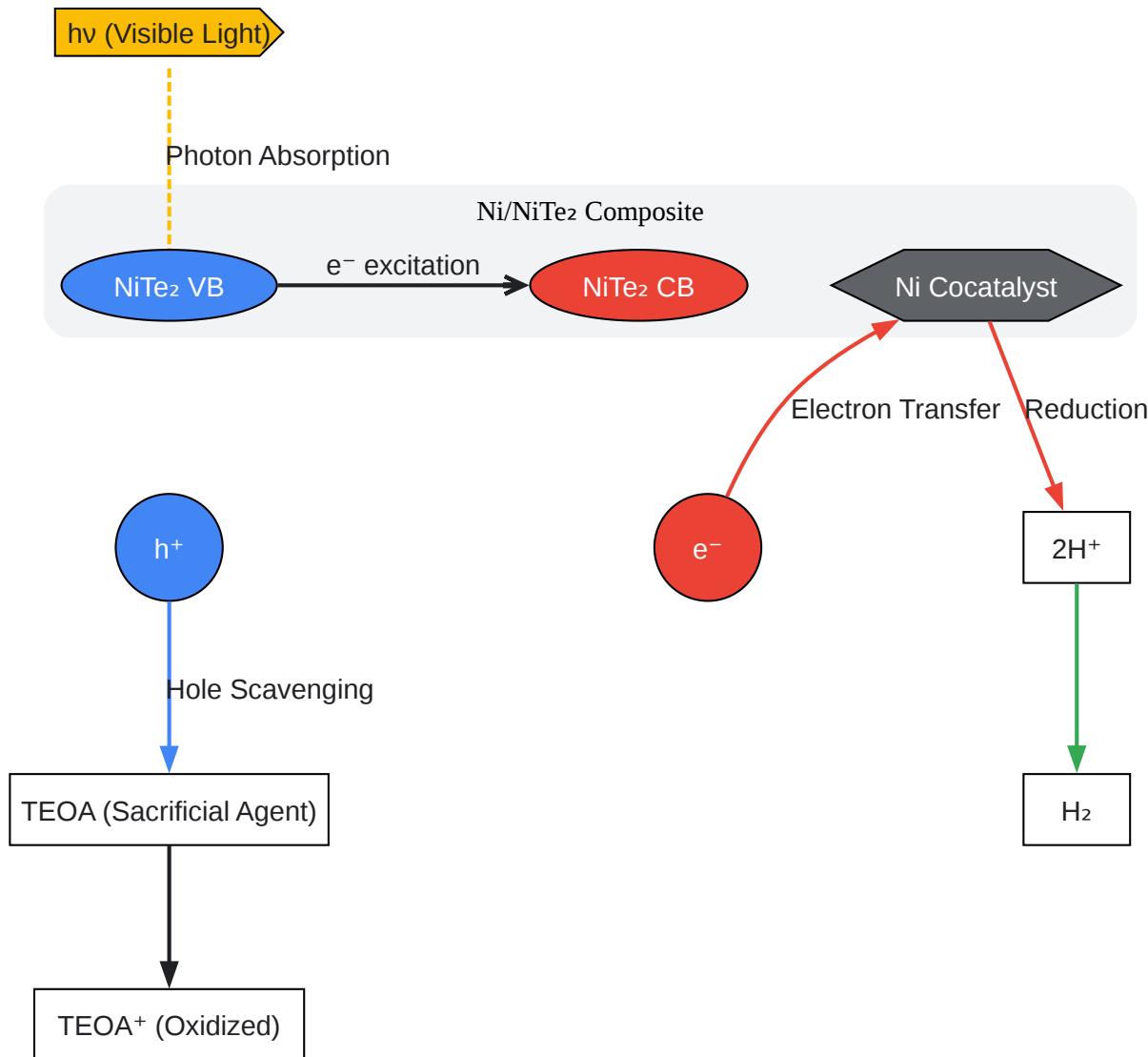
- Prepare a tellurium precursor solution by dissolving Te powder in oleylamine at 200°C.

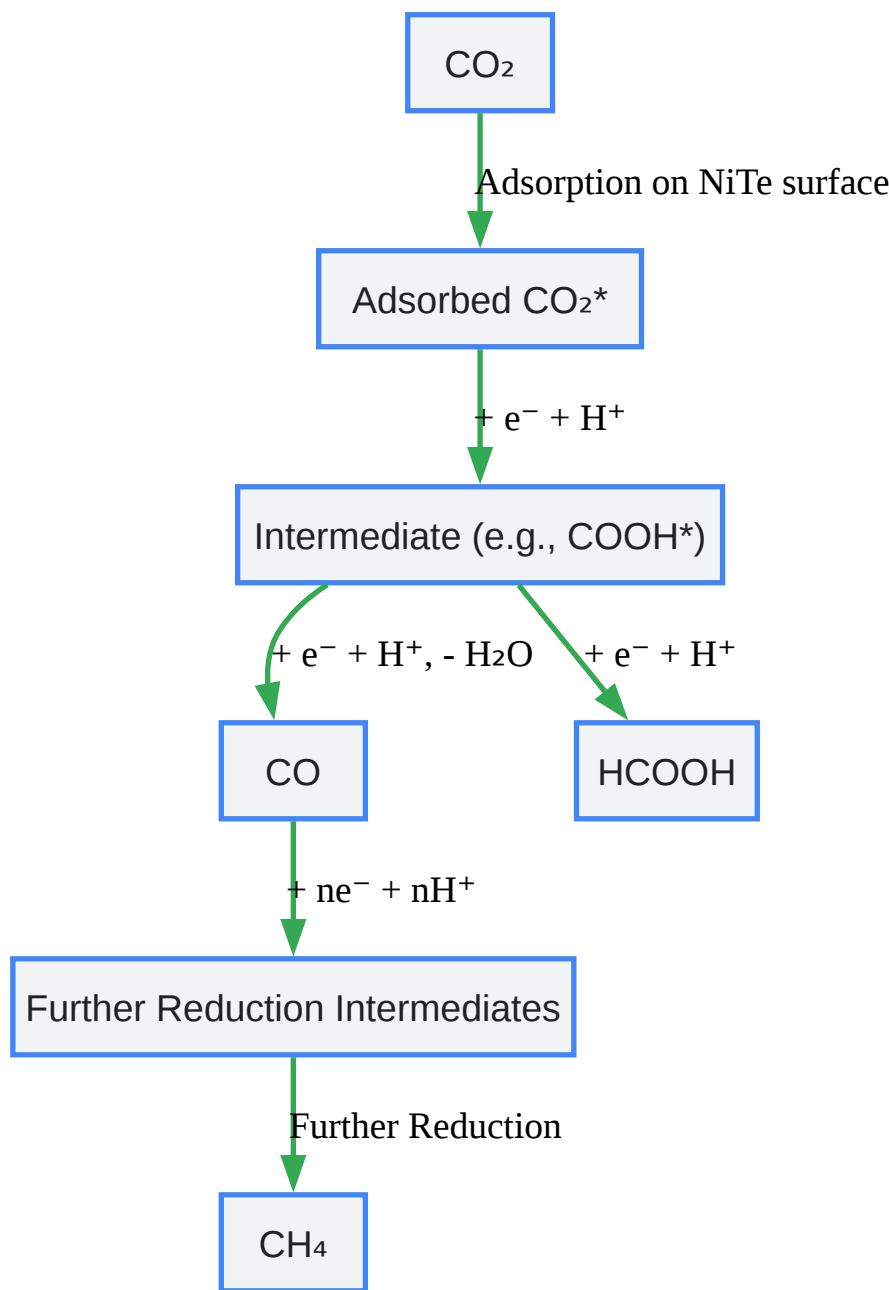
- In a separate flask, dissolve nickel(II) acetylacetone in oleylamine at 120°C.
- Rapidly inject the tellurium precursor solution into the nickel precursor solution under a nitrogen atmosphere.
- Heat the mixture to 250°C and maintain for 1 hour to form NiTe_2 microspheres.
- To form the Ni/NiTe_2 composite, a controlled amount of a nickel precursor is injected into the NiTe_2 solution and annealed.
- Cool the reaction mixture to room temperature, and collect the product by centrifugation.
- Wash the composite with ethanol and hexane multiple times.
- Dry the final product in a vacuum oven.

3. Photocatalytic Reaction Setup:

- Use a closed gas circulation and evacuation system with a top-irradiation-type quartz reactor.
- Disperse 10 mg of the Ni/NiTe_2 photocatalyst in a 100 mL aqueous solution containing 10 vol% triethanolamine (TEOA) as a sacrificial electron donor.
- Seal the reactor and purge the system with argon gas for 30 minutes to remove air.
- Irradiate the suspension with a 300W Xenon lamp equipped with a 420 nm cutoff filter.
- Maintain the reaction temperature at 25°C using a cooling water circulation system.
- Continuously stir the suspension throughout the experiment.

4. Product Analysis:


- The evolved gases are circulated in the closed system.
- At given time intervals, a gas sample (0.5 mL) is taken from the reactor headspace using a gas-tight syringe.
- Analyze the amount of hydrogen produced using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a 5A molecular sieve column, using argon as the carrier gas.


Workflow and Mechanism

[Click to download full resolution via product page](#)

Caption: Experimental workflow for photocatalytic hydrogen evolution using a Ni/NiTe₂ composite.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Photocatalytic Applications of Nickel Telluride Nanomaterials: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630438#photocatalytic-applications-of-nickel-telluride-nanomaterials>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com